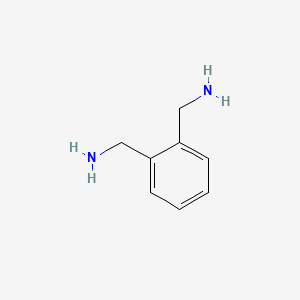

1,2-Phenylenedimethanamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenylenedimethanamine can be synthesized through several methods. One common route involves the reaction of α,α’-dibromoxylene with potassium phthalimide in N,N-dimethylformamide at 150°C. The intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow reactions and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylenedimethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyleneamine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

1,2-Phenylenedimethanamine is utilized in organic synthesis for creating complex molecules. Its ability to act as a building block allows chemists to develop various derivatives and cyclophanes.

Case Study: Synthesis of Cyclophanes

A study demonstrated the efficient one-pot synthesis of new cyclophanes through the condensation of this compound with substituted vinamidinium salts. The results indicated high yields of cyclophane derivatives under optimized conditions using acetic acid as a solvent .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Acetic Acid, Reflux | 85-95 | High selectivity for cyclophane formation |

| Ethanol | 30 | Low yield; not suitable |

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery, particularly in synthesizing biologically active natural products and inhibitors for various biological targets.

Case Study: Inhibitors for SARS-CoV Protease

Research highlighted the use of derivatives of this compound as noncovalent inhibitors against the papain-like protease (PLpro) from SARS-CoV. Structure-activity relationship studies showed that specific substitutions on the aromatic ring significantly enhanced inhibitory potency .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 3k | 0.6 | High potency against PLpro |

| Compound 15g | 0.67 | Comparable activity |

Environmental Applications

This compound has shown promise in environmental chemistry, particularly in carbon dioxide capture technologies.

Case Study: Direct Air Capture of CO2

A study demonstrated that amines with phenyl groups, including this compound, exhibited high CO₂ absorption efficiency when used in a liquid-solid phase separation system. This method achieved over 99% CO₂ removal efficiency under low concentration conditions .

| Amine Type | CO₂ Removal Efficiency (%) | Notes |

|---|---|---|

| This compound | >99 | Effective at ambient CO₂ levels |

Materials Science

The compound's unique properties make it suitable for developing advanced materials and supramolecular structures.

Case Study: Supramolecular Chemistry

Research indicated that this compound could be utilized in supramolecular assemblies due to its ability to form hydrogen bonds and π-π interactions with other aromatic systems . This characteristic is beneficial in creating materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1,2-Phenylenedimethanamine involves its interaction with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

1,4-Phenylenedimethanamine: Similar structure but with methyleneamine groups at the 1 and 4 positions.

2,3,5,6-Tetramethylbenzene-1,4-diamine: Contains additional methyl groups on the benzene ring.

Uniqueness

1,2-Phenylenedimethanamine is unique due to the position of its methyleneamine groups, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its isomers .

Biological Activity

1,2-Phenylenedimethanamine, also known as ortho-phenylenediamine (OPD), is an organic compound with the formula . It is recognized for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Mutagenic Properties

This compound has been extensively studied for its mutagenic properties. Research indicates that it can induce mutations in bacterial and mammalian cells, raising safety concerns regarding its use. The compound's mutagenicity is attributed to its ability to form DNA adducts, leading to genetic alterations. A study detailed in PubChem highlights its classification as a potential mutagen based on various assays conducted on different cell lines .

Antioxidant Activity

In addition to its mutagenic potential, this compound exhibits significant antioxidant activity. This property is vital for mitigating oxidative stress in biological systems. Research has shown that the compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage. A comparative analysis of various arylamines demonstrated that this compound outperformed several analogs in terms of antioxidant efficacy .

Inhibition of Enzymatic Activity

This compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has been shown to inhibit proteases involved in viral replication processes. For instance, compounds derived from phenylenediamine have displayed nanomolar potency against the papain-like protease (PLpro) from SARS-CoV . This suggests potential therapeutic applications in antiviral drug development.

Table 1: Summary of Biological Activities of this compound

Case Study: Antiviral Properties

A notable case study explored the antiviral properties of this compound derivatives against coronaviruses. The study found that certain structural modifications enhanced the inhibitory potency against PLpro significantly. The derivatives were tested for their IC50 values, revealing potent activity that warrants further investigation for therapeutic use .

Safety and Toxicity

Despite its promising biological activities, this compound poses safety concerns due to its toxicity. It is classified as hazardous upon exposure and can lead to adverse health effects if not handled properly. The compound has shown potential for skin sensitization and other toxicological effects in various studies . Therefore, appropriate safety measures should be implemented when working with this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,2-phenylenedimethanamine derivatives under mild conditions?

To synthesize derivatives like 1,4-phenylenedimethanamine, heterogeneous palladium-based catalysts with H₂ (1 atm) in aqueous media can achieve efficient reduction of oximes to amines at ambient temperatures . For cyclophane synthesis, refluxing acetonitrile with acetic acid as a catalyst enables condensation reactions between vinamidinium salts and 1,4-phenylenedimethanamine, yielding high-purity products without by-products .

Q. How can researchers verify the purity and structure of this compound derivatives?

Use ¹³C NMR to confirm amine functionalization and structural integrity, as demonstrated for 1,4-phenylenedimethanamine in hydroamination studies . X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) provides atomic-level structural validation, particularly for resolving hydrogen bonding and stereochemistry .

Q. What solvent systems are optimal for crystallizing this compound derivatives?

Ethanol or ethanol-HCl mixtures are effective for growing block-like single crystals suitable for X-ray diffraction. Slow evaporation at 283 K ensures high-quality crystals, as shown for 1,3-phenylenedimethanamine hydrochloride .

Advanced Research Questions

Q. How can enzymatic substrate specificity be leveraged for selective functionalization of this compound?

EDDS lyase exhibits preference for short aliphatic linkers (≤2 carbons) between amino and aryl groups. For hydroamination reactions, prioritize substrates like 2-phenylethylamine (89% conversion) over longer-chain analogs (e.g., 4-phenylbutylamine: 44% conversion) . Para-substituted benzylamines (e.g., 2c–2e) are tolerated, enabling regioselective synthesis of single-addition products .

Q. How do structural modifications of this compound cores impact biological activity in drug discovery?

The 1,4-phenylenedimethanamine scaffold in CXCR4 antagonists (e.g., AMD3100) shows that amidesulfonamide derivatives enhance binding affinity and inhibit Matrigel invasion. Rational ligand design should focus on optimizing linker length and substituent polarity to improve pharmacokinetic properties .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

For ambiguous electron density maps:

- Apply riding hydrogen models with bond restraints (N–H = 0.88 Å) to refine amino groups .

- Use high-resolution data (≤0.8 Å) and SHELX’s robust refinement algorithms to handle twinning or disorder .

- Validate against spectroscopic data (e.g., NMR) to confirm molecular geometry .

Q. How can synthetic protocols be optimized to avoid by-products in cyclophane synthesis?

In one-pot cyclophane formation, acetic acid as a catalyst in acetonitrile minimizes side reactions. For vinamidinium salt condensations, maintain stoichiometric ratios (1:1 for diamine and salt) and reflux at 82°C for 15 hours to achieve >90% yields .

Q. What analytical techniques quantify trace impurities in this compound derivatives?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity thresholds) is standard for pharmaceutical-grade compounds . Pair with mass spectrometry (HRMS) to identify low-abundance contaminants (e.g., unreacted intermediates) .

Q. Methodological Notes

- SHELX Refinement : Always validate hydrogen positions via difference Fourier maps before applying riding models .

- Enzymatic Assays : Pre-screen substrates with molecular docking to predict EDDS lyase compatibility .

- Safety : Handle dihydrochloride salts (e.g., CAS 3057-45-2) under inert atmospheres to prevent decomposition; follow GHS hazard protocols (P264, P310) .

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXVJHDEWHKBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330719 | |

| Record name | 1,2-Phenylenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17300-02-6 | |

| Record name | 1,2-Benzenedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17300-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedimethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.